molecular formula C16H15N3O2 B11575316 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-methoxy-6-phenylpyridine

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-methoxy-6-phenylpyridine

Cat. No.: B11575316
M. Wt: 281.31 g/mol
InChI Key: QXJXHSITGGCCHQ-UHFFFAOYSA-N
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Description

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-methoxy-6-phenylpyridine is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of an oxadiazole ring, a methoxy group, and a phenylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-methoxy-6-phenylpyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methoxy-6-phenylpyridine with ethyl hydrazinecarboxylate, followed by cyclization with a suitable oxidizing agent to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or phosphoric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-methoxy-6-phenylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various substituted oxadiazoles, hydrazine derivatives, and other functionalized pyridine compounds.

Scientific Research Applications

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-methoxy-6-phenylpyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as liquid crystals and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-methoxy-6-phenylpyridine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement of oxidative stress and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)-2-methoxy-6-phenylpyridine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

5-ethyl-3-(2-methoxy-6-phenylpyridin-3-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C16H15N3O2/c1-3-14-18-15(19-21-14)12-9-10-13(17-16(12)20-2)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3

InChI Key

QXJXHSITGGCCHQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NO1)C2=C(N=C(C=C2)C3=CC=CC=C3)OC

Origin of Product

United States

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